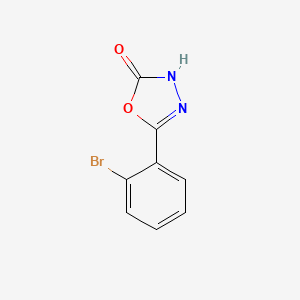

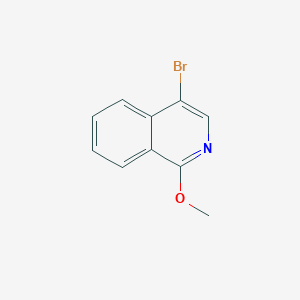

5-(2-Bromophenyl)-1,3,4-oxadiazol-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

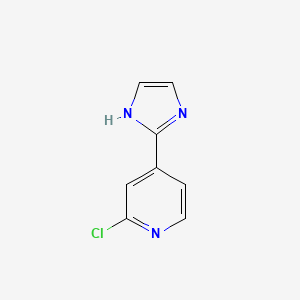

5-(2-Bromophenyl)-1,3,4-oxadiazol-2-ol is a chemical compound that belongs to the class of 1,3,4-oxadiazoles, which are heterocyclic compounds containing an oxadiazole ring, a type of aromatic ring with oxygen and nitrogen atoms. These compounds are of interest due to their potential applications in various fields, including materials science and pharmaceuticals.

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives often involves the cyclization of hydrazides and the subsequent dehydration of diarylhydrazide . For example, the synthesis of 5-bromo-1,3-bis[(2-phenyl)-5-(4'-methoxy-phenyl)]-1,3,4-oxadiazole was achieved using 5-amino-1,3-benzenedicarboxylic acid and 4-methoxy benzoyl hydrazine, followed by a series of reactions including diazotization and dehydration . Similarly, the synthesis of 5-bromo-1,3-bis2-(4'-tert-butylbenzene)-1,3,4-(oxadiazol-5-yl)benzene was carried out using 5-amino-1,3-benzenedicarboxylic acid and 4-tert-butylbenzoyl hydrazine .

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives is characterized by the presence of the oxadiazole ring, which can be substituted with various functional groups. For instance, the synthesis and molecular structure of N-[3-(p-bromophenyl)-1,2,4-oxadiazol-5-yl]methylphthalimide revealed that the p-bromophenyl group is nearly coplanar with the oxadiazole ring, and the phthalimide group makes an angle of about 98° with the bromophenyloxadiazole plane .

Chemical Reactions Analysis

1,3,4-oxadiazole derivatives can undergo various chemical reactions. For example, 5-aryl(or benzyl)-3-(2-bromoethyl)-1,3,4-oxadiazol-2(3H)-ones can react with secondary alkylamines to give amino derivatives, while primary alkylamines can induce a cyclic transformation to yield 1-acylamino-3-alkylimidazolidin-2-ones . Additionally, the reaction anisotropy of 2-amino-5-(4-fluorophenyl)-1,3,4-oxadiazole crystals in acetylation reactions has been studied, showing that different products are formed on different crystal facets .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their molecular structure. For instance, the UV absorption and photoluminescent properties of these compounds are affected by the aryl groups attached to the oxadiazole ring . The mesogenic properties of 2-(4-biphenylyl)-1,3,4-oxadiazoles have been evaluated, showing that most compounds exhibit smectic A mesophases, with some exhibiting nematic phases . The spectral properties of these compounds, such as UV-Vis absorption and fluorescence emission spectra, have also been investigated, indicating potential applications in organic optical materials .

Scientific Research Applications

Overview of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazoles, including derivatives like 5-(2-Bromophenyl)-1,3,4-oxadiazol-2-ol, are notable for their wide range of biological activities, making them significant in medicinal chemistry. These compounds have been extensively studied for their therapeutic potential across various diseases. The structural feature of the 1,3,4-oxadiazole ring facilitates binding with different enzymes and receptors through numerous weak interactions, thereby exhibiting a spectrum of bioactivities (Verma et al., 2019; Nayak & Poojary, 2019).

Biological Activities and Applications

The 1,3,4-oxadiazole nucleus is embedded in compounds demonstrating anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, and antiviral properties, among others. This versatility underscores its utility in developing new medicinal agents with high therapeutic efficacy and low toxicity. The advancement in synthetic methods for 1,3,4-oxadiazole derivatives highlights their potential in the discovery of novel therapeutic agents (Karpenko et al., 2020; Wang et al., 2022).

Metal-Ion Sensing and Material Science Applications

1,3,4-Oxadiazoles are not limited to pharmaceuticals; they also find applications in material science, particularly in the development of chemosensors for metal ions. Their photoluminescent properties, thermal and chemical stability, and potential coordination sites make them ideal candidates for metal-ion sensors (Sharma et al., 2022).

Significance in Drug Development

The incorporation of the 1,3,4-oxadiazole core in drug molecules signifies its importance in the design of new drugs. Its bioisosteric properties with carboxylic acids, carboxamides, and esters contribute to its widespread application across various therapeutic areas (Rana et al., 2020).

properties

IUPAC Name |

5-(2-bromophenyl)-3H-1,3,4-oxadiazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-6-4-2-1-3-5(6)7-10-11-8(12)13-7/h1-4H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLXKEYIVXPRCCF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NNC(=O)O2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501261997 |

Source

|

| Record name | 5-(2-Bromophenyl)-1,3,4-oxadiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501261997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Bromophenyl)-1,3,4-oxadiazol-2-ol | |

CAS RN |

1044766-10-0 |

Source

|

| Record name | 5-(2-Bromophenyl)-1,3,4-oxadiazol-2(3H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1044766-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-Bromophenyl)-1,3,4-oxadiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501261997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride](/img/structure/B1292684.png)

![6-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]-indole hydrochloride](/img/structure/B1292689.png)

![[1-(4-Propoxyphenyl)propyl]amine hydrochloride](/img/structure/B1292695.png)